8-EpidiosbulbinEacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Epidiosbulbin E acetate is a furanoid diterpenoid lactone compound found in the traditional herbal medicine Dioscorea bulbifera LThis compound is known for its broad-spectrum antibacterial activity against multidrug-resistant bacteria and has been the subject of various scientific studies due to its unique chemical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Epidiosbulbin E acetate typically involves the extraction from Dioscorea bulbifera L. The compound can be isolated using solvent extraction methods followed by chromatographic techniques to purify the desired product .
Industrial Production Methods
The use of advanced chromatographic techniques and solvent systems would be essential to obtain high purity and yield .
Chemical Reactions Analysis
Types of Reactions
8-Epidiosbulbin E acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8-Epidiosbulbin E acetate. These derivatives often exhibit different biological activities and can be used for further research .
Scientific Research Applications
8-Epidiosbulbin E acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of furanoid diterpenoids.
Biology: The compound’s interaction with proteins and DNA is studied to understand its biological effects.
Medicine: It has potential therapeutic applications due to its antibacterial properties and ability to modulate metabolic pathways.
Industry: The compound is explored for its use in developing new antibacterial agents and other pharmaceuticals .
Mechanism of Action
The mechanism of action of 8-Epidiosbulbin E acetate involves its metabolic activation to reactive intermediates, such as cis-enedial. These intermediates can modify lysine and cysteine residues in proteins, leading to protein adduction and subsequent biological effects. The compound primarily affects hepatic cells by disrupting bile acid metabolism and taurine and hypotaurine metabolism .
Comparison with Similar Compounds
8-Epidiosbulbin E acetate is compared with other furanoid diterpenoid lactones, such as Diosbulbin B and Diosbulbin C. These compounds share similar structural features but differ in their biological activities and toxicity profiles. 8-Epidiosbulbin E acetate is unique due to its broad-spectrum antibacterial activity and specific metabolic pathways .
List of Similar Compounds
- Diosbulbin B
- Diosbulbin C
- Diosbulbin D
Conclusion
8-Epidiosbulbin E acetate is a significant compound with diverse applications in scientific research. Its unique chemical properties and biological activities make it a valuable subject for further study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[(1R,2S,3S,5R,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-10(22)26-16-7-15-20(24)28-17(11-3-4-25-9-11)8-21(15,2)14-6-12-5-13(18(14)16)19(23)27-12/h3-4,9,12-18H,5-8H2,1-2H3/t12-,13+,14+,15-,16-,17-,18+,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSOIAQEKRDXRB-LKMUTLMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(=O)OC(CC2(C3C1C4CC(C3)OC4=O)C)C5=COC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2C(=O)O[C@@H](C[C@]2([C@H]3[C@H]1[C@H]4C[C@@H](C3)OC4=O)C)C5=COC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.